4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group, a hydroxy group, a methoxyphenyl group, and a morpholinylpropyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzoyl chloride and 4-methoxyphenylacetic acid. These intermediates undergo condensation reactions, followed by cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing efficient purification techniques. Industrial methods may also focus on minimizing waste and improving yield to ensure economic viability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, influencing the activity of the target molecules and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-bromo-4-fluorobenzoyl)morpholine
- 4-(4-fluorobenzoyl)morpholine
- (4-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Uniqueness
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluorobenzoyl and methoxyphenyl groups, along with the morpholinylpropyl moiety, provides a versatile platform for further chemical modifications and exploration of diverse applications.
Biological Activity
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a fluorobenzoyl moiety, a hydroxy group, and a methoxyphenyl group, which may contribute to its biological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
The empirical formula of the compound is C29H37FN2O4 with a molecular weight of 496.61 g/mol. The presence of the fluorine atom is significant as it can enhance metabolic stability and lipid solubility, which are important factors in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structure allows for binding at active sites or allosteric sites, influencing biological pathways and potentially leading to therapeutic effects.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenase (COX) enzymes. This activity is critical in the context of neurodegenerative diseases and inflammation.
- Cytotoxicity : Studies have demonstrated that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism by which this occurs often involves the induction of apoptosis or cell cycle arrest.
- Antioxidant Activity : The compound's ability to scavenge free radicals has been evaluated, which may contribute to its protective effects against oxidative stress-related diseases.
Enzyme Inhibition Studies
A study evaluated the inhibitory potential of various derivatives related to this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain modifications in the structure significantly enhanced enzyme inhibition, with IC50 values reported as low as 10.4 μM for AChE inhibition .
Cytotoxicity Assays
In vitro assays conducted on breast cancer cell lines (e.g., MCF-7) revealed that the compound exhibited significant antiproliferative activity. The IC50 values ranged from 5 to 20 μM, indicating potent cytotoxicity which suggests potential as an anticancer agent .
Antioxidant Activity Assessment
The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated a notable ability to reduce oxidative stress markers in cellular models. This property may enhance its therapeutic profile in conditions characterized by oxidative damage .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | IC50 Values |
---|---|---|---|
4-(3-bromo-4-fluorobenzoyl)morpholine | Bromine substitution | Moderate AChE inhibition | 15 μM |
4-(4-fluorobenzoyl)morpholine | Similar structure without hydroxy | Weak anti-inflammatory | >50 μM |
4-(methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Different side chain | Low cytotoxicity | >100 μM |
The unique combination of functional groups in this compound contributes to its enhanced biological activities compared to structurally similar compounds.
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O5/c1-32-20-9-5-17(6-10-20)22-21(23(29)18-3-7-19(26)8-4-18)24(30)25(31)28(22)12-2-11-27-13-15-33-16-14-27/h3-10,22,29H,2,11-16H2,1H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATWPXDSYJIXIK-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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